N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide
Overview
Description
N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a bromine atom, and a methoxy group on a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve controlled temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy-substituted sulfonamides and brominated aromatic compounds. Examples include:
- N-[4-(benzyloxy)phenyl]glycinamide
- Ethyl 5-(N-[4-(benzyloxy)phenyl]sulfamoyl)-1H-pyrazole-4-carboxylate
Uniqueness
N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the bromine atom, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S/c1-25-20-12-11-18(13-19(20)21)27(23,24)22-16-7-9-17(10-8-16)26-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKSRSMVSKQRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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